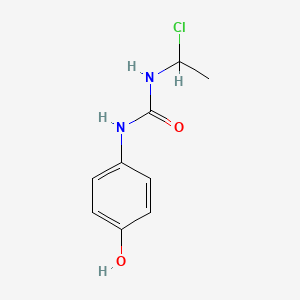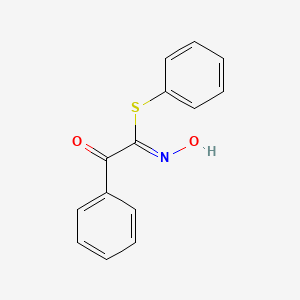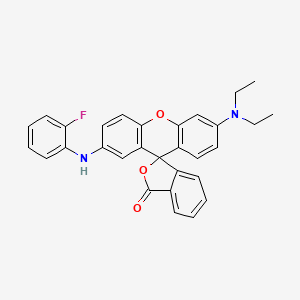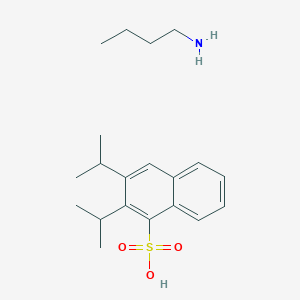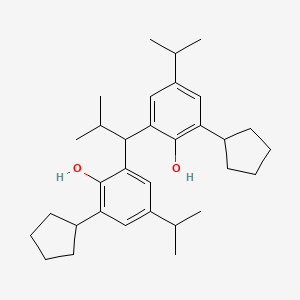
N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide typically involves a multi-step process:
Diazotization: The starting material, 4-chloro-2-methoxyaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methoxy-4-nitroaniline in an alkaline medium to form the azo compound.
Acylation: The resulting azo compound is acylated with acetoacetic acid or its derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, solvents, and reaction conditions to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Sodium hydroxide, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro and carbonyl derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxyphenyl)azo)-3-oxobutyramide: Lacks the nitro group, resulting in different reactivity and applications.
N-(4-Chloro-2-methoxyphenyl)-2-((2-nitrophenyl)azo)-3-oxobutyramide:
Uniqueness
N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide is unique due to the presence of both methoxy and nitro groups, which confer distinct reactivity and potential applications. This combination of functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
94109-26-9 |
|---|---|
Fórmula molecular |
C18H17ClN4O6 |
Peso molecular |
420.8 g/mol |
Nombre IUPAC |
N-(4-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide |
InChI |
InChI=1S/C18H17ClN4O6/c1-10(24)17(18(25)20-13-6-4-11(19)8-15(13)28-2)22-21-14-7-5-12(23(26)27)9-16(14)29-3/h4-9,17H,1-3H3,(H,20,25) |
Clave InChI |
MHMHZXRIMSWENT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)NC1=C(C=C(C=C1)Cl)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





